

2-(Azepan-1-yl)-N-methylethanamine: Structural Profile & Synthetic Utility[1]

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Compound of Interest

Compound Name:	2-(Azepan-1-yl)-N-methylethanamine
CAS No.:	118808-13-2
Cat. No.:	B3218262

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Executive Summary

2-(Azepan-1-yl)-N-methylethanamine (CAS: 1609407-93-3 [hydrate]) represents a specialized diamine scaffold utilized primarily as a building block in medicinal chemistry.[1][2] Characterized by a seven-membered azepane ring linked to a secondary methylamine via an ethyl chain, this molecule serves as a critical "linker-head" motif in the design of CNS-active agents, particularly ligands for Sigma-1 () receptors.[1]

Unlike its six-membered analog (piperidine), the azepane ring confers distinct lipophilic and steric properties, often enhancing blood-brain barrier (BBB) permeability and altering receptor subtype selectivity.[1][2] This guide details the physicochemical properties, validated synthetic routes, and structural-activity relationships (SAR) relevant to drug development professionals.

Chemical Identity & Structural Analysis[3]

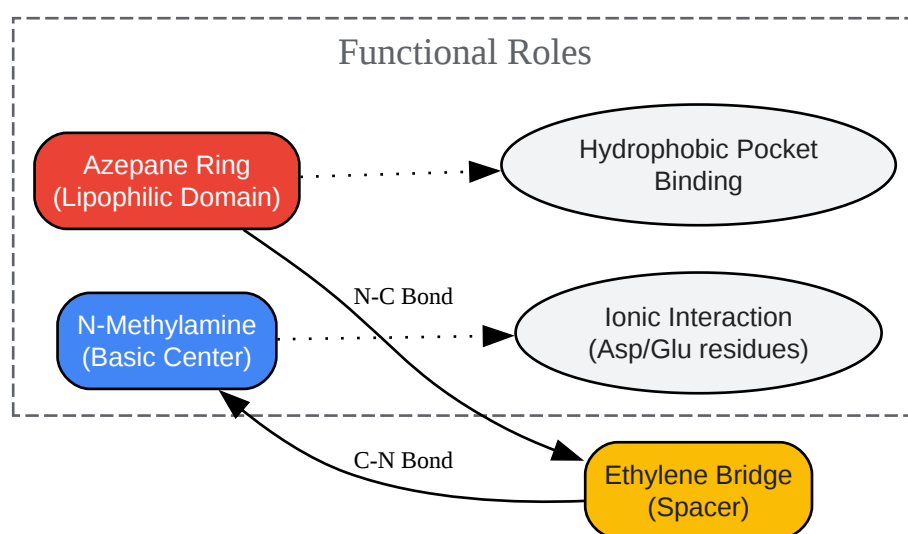
The molecule consists of a tertiary amine (within the azepane ring) and a secondary amine (N-methyl) separated by a flexible ethylene bridge.[1][2] This "diamine tether" configuration is a privileged structure in neuropharmacology.[1]

Nomenclature & Identifiers[2][3]

Property	Detail
IUPAC Name	N-[2-(Azepan-1-yl)ethyl]-N-methylamine
Common Synonyms	2-(Hexamethyleneimino)-N-methylethylamine; amine
CAS Number	1609407-93-3 (Hydrate); 51388-00-2 (Parent primary amine)
Molecular Formula	
Molecular Weight	156.27 g/mol (Free Base)
SMILES	CNCCN1CCCCC1

Structural Visualization[2]

The structure features a hydrophobic azepane "tail" and a polar, basic "head." [1]



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Figure 1: Functional decomposition of the molecule highlighting pharmacophoric contributions.

[1][2]

Physicochemical Profile

Understanding the physical state and solubility is crucial for assay development and formulation.[1]

Property	Value (Experimental/Predicted)	Implications for Research
Physical State	Colorless to pale yellow liquid	Handle as a liquid amine; density approx.[1] 0.9 g/mL.[1]
LogP (Octanol/Water)	~1.6 – 1.8	Moderate lipophilicity; suitable for CNS penetration.[1][2]
pKa (Base)	~9.8 (Secondary amine), ~8.5 (Azepane)	Highly basic; exists as dication at physiological pH.[1][2]
Solubility	Miscible in water, ethanol, DMSO	Excellent solubility facilitates in vitro screening.[1][2]
Boiling Point	~205°C (Predicted at 760 mmHg)	High boiling point; stable under standard reflux.[1][2]

Synthetic Pathways[2][6][7][8]

For research applications requiring high purity (>98%), Method A (Amide Reduction) is recommended over direct alkylation to prevent poly-alkylation byproducts.[1][2]

Method A: Two-Step Amide Reduction (High Fidelity)[1][2]

This route ensures the secondary amine is formed exclusively without quaternary ammonium contaminants.[1]

- Acylation: Reaction of azepane with N-methyl-2-chloroacetamide.[1]

- Reduction: Reduction of the intermediate amide using Lithium Aluminum Hydride (LiAlH₄).^[1]

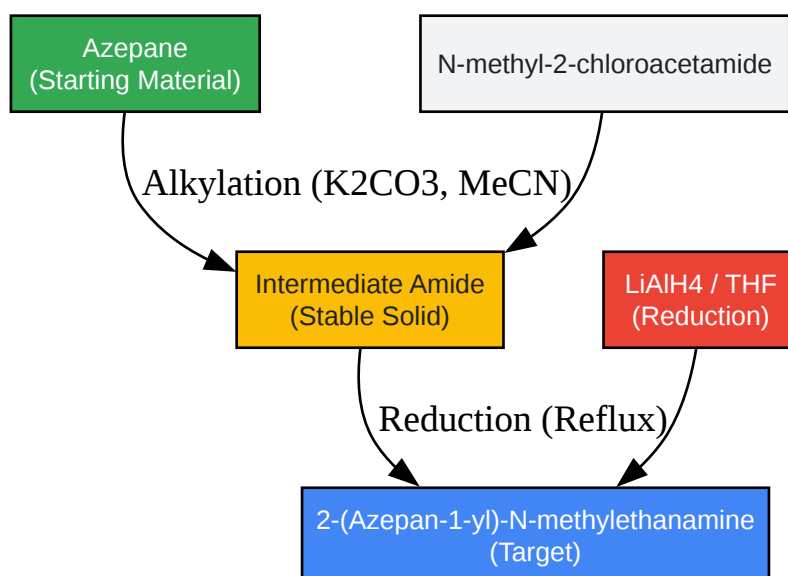
Protocol:

- Step 1: Dissolve Azepane (1.0 eq) and (2.0 eq) in MeCN.^{[1][2]} Add N-methyl-2-chloroacetamide (1.1 eq) dropwise at 0°C. Reflux for 4 hours. Filter and concentrate to yield the amide intermediate.^[1]
- Step 2: Suspend LiAlH₄ (2.5 eq) in dry THF under Argon. Add the amide intermediate (dissolved in THF) dropwise at 0°C. Reflux for 12 hours.
- Workup: Quench via Fieser method (mL , mL 15% NaOH, mL). Filter precipitate.^[1] Extract filtrate with DCM.^[1] Dry over .^[1] Distill under reduced pressure.

Method B: Reductive Amination (Alternative)^{[1][2]}

Useful if 2-(azepan-1-yl)acetaldehyde is available or generated in situ.^[1]

- Reagents: 2-(Azepan-1-yl)acetaldehyde + Methylamine (in MeOH) + .
- Note: Requires careful pH control (pH 5-6) to optimize imine formation.^{[1][2]}



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Figure 2: Preferred synthetic route via amide reduction to ensure secondary amine specificity.

Pharmacological Context: The Azepane Advantage^{[1][2]}

In drug discovery, this scaffold is not merely a linker but a modulator of receptor affinity.^[1]

Sigma Receptor Selectivity

Research into Sigma-1 (

) receptor ligands has demonstrated that expanding the nitrogen heterocycle from a 5-membered (pyrrolidine) or 6-membered (piperidine) ring to a 7-membered (azepane) ring often increases affinity and selectivity.^{[1][2]}

- Mechanism: The larger hydrophobic bulk of the azepane ring fills the hydrophobic pocket of the receptor more effectively than smaller rings.^[1]
- Example: Analogues like CM 304 utilize the azepane-ethyl motif to achieve >500-fold selectivity for

over

receptors [1].[1][3]

Structure-Activity Relationship (SAR) Logic[1][2]

Structural Component	Modification Effect
Azepane Ring	Increases LogP (+0.5 vs Piperidine); enhances hydrophobic interaction.[1]
Ethyl Linker	Optimal chain length (n=2) for Sigma and Dopamine receptor binding pockets.[1][2]
N-Methyl Group	Provides a secondary amine handle for further functionalization or ionic bonding (salt bridge) with Aspartate residues (e.g., Asp126 in).[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

- ¹H NMR (CDCl₃, 400 MHz):
 - ~1.60 ppm (m, 8H, Azepane protons).[1][2]
 - ~2.45 ppm (s, 3H,).[1][2]
 - ~2.60-2.70 ppm (m, 4H, Azepane protons).[1][2]
 - ~2.75 ppm (t, 2H,).[1][2]

- ~2.90 ppm (t, 2H,
).[1][2]
- Mass Spectrometry (ESI+):
 - Parent Ion
m/z.[1][2]

Safety & Handling

Signal Word:DANGER

- Hazard Statements:
 - H314: Causes severe skin burns and eye damage (Corrosive amine).[1][2]
 - H302: Harmful if swallowed.[1]
- Handling Protocol:
 - Always handle in a fume hood.[1]
 - Wear chemical-resistant gloves (Nitrile >0.11mm) and safety goggles.[1][2]
 - Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs
from air).[1][2]

References

- Identification of Antagonists Selective for Sigma Receptor Subtypes.National Institutes of Health (NIH) / PMC.[1] Available at: [\[Link\]](#)
- PubChem Compound Summary: amine.National Center for Biotechnology Information.[1][2] Available at: [\[Link\]](#)[1][2]

- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Reaction. Molecules / PMC.
Available at: [\[Link\]](#)

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